N-(Biotin-peg4)-n-bis(peg4-acid)

Description

Properties

IUPAC Name |

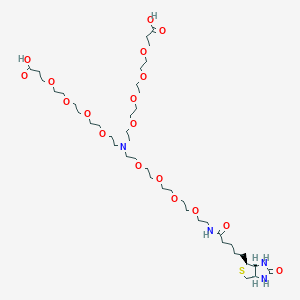

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZOMFDURQUNGJ-VJZJJTPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Trifunctional Linker: A Technical Guide to the Structure and Application of N-(Biotin-PEG4)-N,N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and core applications of the trifunctional linker, N-(Biotin-PEG4)-N,N-bis(PEG4-acid). This molecule is a cornerstone in modern bioconjugation, particularly in the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs).

Core Structure and Properties

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a branched molecule featuring three distinct functional arms emanating from a central nitrogen atom. These arms consist of a biotin (B1667282) moiety for affinity-based applications and two terminal carboxylic acid groups for covalent conjugation to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers (PEG4) incorporated into each arm enhance solubility and reduce steric hindrance. The molecule is often supplied as a hydrochloride salt.

Molecular Structure

The fundamental structure of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is composed of:

-

A Biotin Moiety: This provides a high-affinity binding site for streptavidin and avidin, enabling applications such as purification, immobilization, and detection.

-

Two PEG4-Acid Arms: Each arm terminates in a carboxylic acid (-COOH) group. These groups can be activated to react with primary amines (-NH2) on target molecules, forming stable amide bonds.

-

A Central Nitrogen Atom: This acts as the branching point, connecting the biotin-PEG4 arm and the two PEG4-acid arms.

-

PEG4 Spacers: Each arm incorporates four ethylene (B1197577) glycol units, which increases the hydrophilicity of the molecule and provides spatial separation between the conjugated moieties.

Below is a diagram illustrating the molecular structure:

Physicochemical Properties

A summary of the key quantitative data for N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride salt is presented in the table below.

| Property | Value |

| Molecular Formula | C42H79ClN4O18S |

| Molecular Weight | 995.61 g/mol |

| CAS Number | 2112731-49-2 |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

The primary utility of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) lies in its ability to link three different molecules. A common application is in the construction of Antibody-Drug Conjugates (ADCs), where the biotin serves as a purification or detection handle, one acid group attaches to a cytotoxic drug, and the other acid group couples to an antibody. The following protocols outline a general workflow for such an application.

Sequential Conjugation Workflow

A key challenge in utilizing this trifunctional linker is achieving selective and sequential conjugation to the two carboxylic acid groups. While statistically challenging to achieve perfect selectivity, the reaction conditions can be manipulated to favor the desired products. The general workflow is as follows:

Protocol 1: Mono-conjugation to the First Amine-Containing Molecule (e.g., a Cytotoxic Drug)

This protocol describes the activation of one of the carboxylic acid groups and its conjugation to the first molecule. Controlling the stoichiometry is crucial to maximize the yield of the mono-conjugated product.

Materials:

-

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) HCl salt

-

Amine-containing molecule (Molecule A, e.g., a cytotoxic drug with a primary amine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).

-

Dissolve Molecule A in an appropriate solvent (e.g., DMSO).

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid Groups:

-

In a reaction vessel, add the N-(Biotin-PEG4)-N,N-bis(PEG4-acid) solution.

-

To favor mono-activation, use a sub-stoichiometric amount of EDC and NHS relative to the linker (e.g., 0.5-0.8 equivalents). Add the EDC and NHS/Sulfo-NHS solutions to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Molecule A:

-

Add the solution of Molecule A to the activated linker. A slight molar excess of Molecule A (e.g., 1.1-1.5 equivalents relative to the activated linker) can be used to drive the reaction.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Mono-conjugated Intermediate:

-

Purify the reaction mixture using reverse-phase HPLC to separate the mono-conjugated product from the unreacted linker, di-conjugated product, and excess Molecule A.

-

Collect and pool the fractions containing the desired mono-conjugated product.

-

Characterize the purified intermediate by mass spectrometry to confirm its identity.

-

Protocol 2: Conjugation of the Second Amine-Containing Molecule (e.g., an Antibody)

This protocol details the conjugation of the purified mono-conjugated intermediate to the second molecule.

Materials:

-

Purified mono-conjugated intermediate from Protocol 1

-

Amine-containing molecule (Molecule B, e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

EDC and NHS/Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Reagent Preparation:

-

Lyophilize or concentrate the purified mono-conjugated intermediate.

-

Ensure the antibody solution is at a suitable concentration (e.g., 2-10 mg/mL) and in an amine-free buffer.

-

-

Activation of the Remaining Carboxylic Acid Group:

-

Dissolve the mono-conjugated intermediate in Activation Buffer.

-

Add a molar excess of EDC (e.g., 10-20 fold) and NHS/Sulfo-NHS (e.g., 20-40 fold) relative to the intermediate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Antibody:

-

Add the activated intermediate solution to the antibody solution. The molar ratio of the activated intermediate to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted linker-drug, excess quenching reagent, and any aggregated protein.

-

Collect the fractions corresponding to the purified antibody conjugate.

-

Protocol 3: Characterization of the Final Tripartite Conjugate

Thorough characterization is essential to ensure the quality and consistency of the final product.

Methods:

-

UV-Vis Spectroscopy: Determine the protein concentration (A280) and, if the drug has a distinct absorbance, the drug-to-antibody ratio (DAR).

-

Mass Spectrometry (MS):

-

Intact Mass Analysis: Determine the molecular weight of the final conjugate and assess the distribution of different drug-loaded species (DAR distribution).

-

Peptide Mapping (LC-MS/MS): After enzymatic digestion of the antibody, identify the specific conjugation sites on the antibody.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and detect the presence of aggregates.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): Separate and quantify the different drug-loaded species to determine the DAR distribution.

-

-

Binding Assays (e.g., ELISA, SPR): Confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.

-

Streptavidin-Biotin Assays (e.g., HABA assay): Confirm the presence and accessibility of the biotin moiety.

Signaling Pathways and Logical Relationships

As a synthetic linker, N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is not directly involved in biological signaling pathways. However, its application in creating tools for studying such pathways is significant. For instance, a biotinylated antibody-drug conjugate can be used to target a specific cell surface receptor, and the biotin tag can be used to visualize or isolate the receptor-ADC complex, thereby elucidating receptor trafficking and downstream signaling events.

The logical relationship in its application is a workflow that enables the precise assembly of a multi-component system for a specific biological purpose, as depicted in the experimental workflow diagram.

An In-depth Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-acid): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and core functionalities of N-(Biotin-PEG4)-N-bis(PEG4-acid), a key reagent in modern bioconjugation and drug development.

Core Chemical Properties

N-(Biotin-PEG4)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) linker containing a single biotin (B1667282) moiety and two terminal carboxylic acid groups. This trifunctional architecture allows for the versatile attachment of molecules. The biotin group provides a strong and specific binding site for avidin (B1170675) and streptavidin, widely used for detection, purification, and immobilization. The two carboxylic acid groups can be activated to form stable amide bonds with primary amines on proteins, peptides, antibodies, or other biomolecules.[1] The PEG spacers enhance the hydrophilicity and bioavailability of the resulting conjugates.[2][3]

This molecule is frequently supplied as a hydrochloride salt. The following tables summarize its key quantitative data.

Table 1: General Chemical Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid)

| Property | Value | References |

| Molecular Formula | C42H78N4O18S | [1] |

| Molecular Weight | 959.15 g/mol | [4] |

| CAS Number | 2112731-48-1 | [4] |

| Appearance | Solid | |

| Purity | ≥95% to ≥98% | [1] |

| Storage Conditions | -20°C | [5] |

Table 2: Chemical Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) Hydrochloride Salt

| Property | Value | References |

| Molecular Formula | C42H79ClN4O18S | [6][7] |

| Molecular Weight | 995.61 g/mol | [6][7] |

| CAS Number | 2112731-49-2 | [5][6] |

| Purity | ≥98% | [6] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |

| Shipping | Ambient temperature | [5] |

Table 3: Computational Chemistry Data for N-(Biotin-PEG4)-N-bis(PEG4-acid) Hydrochloride Salt

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 258.83 Ų | [6] |

| LogP | 0.7008 | [6] |

| Hydrogen Bond Acceptors | 18 | [6] |

| Hydrogen Bond Donors | 5 | [6] |

| Rotatable Bonds | 50 | [6] |

Experimental Protocols

The primary application of N-(Biotin-PEG4)-N-bis(PEG4-acid) is the biotinylation of molecules containing primary amines through amide bond formation. This is typically achieved using carbodiimide (B86325) chemistry, often with the addition of an auxiliary nucleophile to improve efficiency and reduce side reactions.

General Protocol for Amide Coupling to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol is a representative example and may require optimization for specific applications.

Materials:

-

N-(Biotin-PEG4)-N-bis(PEG4-acid)

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate N-(Biotin-PEG4)-N-bis(PEG4-acid), EDC, and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.

-

-

Activation of Carboxylic Acids:

-

In a separate tube, add the desired molar excess of N-(Biotin-PEG4)-N-bis(PEG4-acid) to the Activation Buffer.

-

Immediately before activation, prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/sulfo-NHS relative to the N-(Biotin-PEG4)-N-bis(PEG4-acid).

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated N-(Biotin-PEG4)-N-bis(PEG4-acid) solution to the protein solution in the Coupling Buffer. A 1.5- to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted N-(Biotin-PEG4)-N-bis(PEG4-acid) and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

The extent of biotinylation can be determined using various assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Visualizing Experimental Workflows and Logical Relationships

While specific signaling pathways involving N-(Biotin-PEG4)-N-bis(PEG4-acid) are not detailed in the available literature, its role in bioconjugation and as a component of PROteolysis TArgeting Chimeras (PROTACs) can be visualized.

General Bioconjugation Workflow

Caption: General workflow for protein biotinylation.

Logical Relationship in PROTAC Assembly

N-(Biotin-PEG4)-N-bis(PEG4-acid) can serve as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[8][9]

Caption: Logical flow of PROTAC assembly and function.

Applications in Drug Development and Research

N-(Biotin-PEG4)-N-bis(PEG4-acid) is a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach biotin to an antibody, which can then be used for targeted delivery or diagnostic applications.[7]

-

PROTACs: As illustrated above, it can serve as a scaffold to link a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[8][9]

-

Immunoassays: Biotinylated proteins or antibodies are fundamental components of ELISA, Western blotting, and other immunoassays, where the biotin-streptavidin interaction provides a highly sensitive detection method.

-

Affinity Purification: Biotinylated molecules can be readily purified from complex mixtures using streptavidin-coated resins.

-

Cell Surface Labeling: The hydrophilic nature of the PEG chains makes this reagent suitable for labeling cell surface proteins without permeating the cell membrane.

References

- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) | PROTAC Linker | MCE [medchemexpress.cn]

- 5. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

N-(Biotin-PEG4)-N,N-bis(PEG4-acid): A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a heterobifunctional, branched linker molecule designed for advanced bioconjugation applications. Its unique architecture, featuring a single biotin (B1667282) moiety for targeted delivery and two terminal carboxylic acid groups for payload attachment, offers significant advantages in the development of targeted therapeutics, diagnostics, and research probes. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the resulting conjugates. This guide provides an in-depth overview of its mechanism of action, supported by experimental protocols and quantitative data from relevant studies.

Core Mechanism of Action: Targeted Delivery via Receptor-Mediated Endocytosis

The primary mechanism of action enabled by N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is the targeted delivery of conjugated payloads to cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[1] This process, known as receptor-mediated endocytosis (RME), is a highly efficient pathway for the cellular uptake of macromolecules.

The process unfolds as follows:

-

Binding: The biotin moiety of the conjugate selectively binds to biotin receptors on the cell surface. This interaction is highly specific and exhibits strong affinity.

-

Internalization: Upon binding, the cell membrane invaginates around the conjugate-receptor complex, forming a clathrin-coated pit.[2] This pit buds inward to form a clathrin-coated vesicle, encapsulating the conjugate.

-

Endosomal Trafficking: The vesicle sheds its clathrin coat and fuses with an early endosome. The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor.

-

Payload Release and Receptor Recycling: Depending on the nature of the linker used to attach the payload, the active molecule is released within the cell. The biotin receptors are typically recycled back to the cell surface for further rounds of uptake.

Biotin-conjugated compounds are frequently used to exploit this cellular uptake mechanism, which is often upregulated in cancer cells.[3] This targeted delivery strategy enhances the bioavailability of therapeutic agents at the site of action, thereby minimizing off-target effects and reducing systemic toxicity.[3]

Signaling Pathway Diagram

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability.[] The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility can lead to more reliable in vitro assay results and improved pharmacokinetic profiles.[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[4] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2][4] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[2]

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical determinants of this process. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[] A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5] The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[]

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12-29 | Submicromolar | > 76 |

| Alkyl/Ether (optimal) | 21 | 3 | 96 |

Data synthesized from a study by Arvinas, demonstrating that a minimum linker length is required for TBK1 degradation.

Table 2: Comparative Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG3 | 150 | 85 |

| PROTAC B | PEG4 | 75 | 92 |

| PROTAC C | PEG5 | 25 | >95 |

| PROTAC D | PEG6 | 50 | 90 |

Hypothetical data illustrating a common trend where an optimal PEG linker length (in this case, PEG5) provides the best degradation potency.

Table 3: Physicochemical and Permeability Properties of PROTACs with Different Linkers

| PROTAC | Linker Type | clogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |

| PROTAC X | Alkyl Chain (C8) | 5.2 | 5 | 0.8 |

| PROTAC Y | PEG4 | 4.1 | 50 | 1.5 |

| PROTAC Z | PEG8 | 3.5 | 120 | 1.1 |

Illustrative data showing the general trend of decreased lipophilicity (clogP) and increased aqueous solubility with longer PEG chains. Permeability often shows an optimal length, as excessive polarity can hinder membrane transport.[6]

Experimental Protocols

Solid-Phase Synthesis of a PEGylated PROTAC

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which allows for the efficient construction and purification of the final compound.[7][8]

Materials:

-

Fmoc-protected amino acid resin

-

E3 ligase ligand with a carboxylic acid handle

-

POI ligand with an amine handle

-

HOOC-PEGn-COOH (bifunctional PEG linker)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM, ether)

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

-

First Coupling (E3 Ligase Ligand): Dissolve the E3 ligase ligand, coupling reagents, and base in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.

-

Linker Addition: Repeat the Fmoc deprotection step. Dissolve the bifunctional PEG linker, coupling reagents, and base in DMF and couple to the resin-bound E3 ligase ligand.

-

Second Coupling (POI Ligand): Repeat the Fmoc deprotection step. Couple the POI ligand to the free end of the PEG linker using the same coupling procedure.

-

Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude PROTAC in cold ether, centrifuge, and decant the ether. Purify the crude product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and then add the ECL substrate. Image the resulting chemiluminescence.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (AlphaLISA)

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay to detect and quantify ternary complex formation.

Materials:

-

Purified recombinant target protein (e.g., with a GST tag)

-

Purified recombinant E3 ligase complex (e.g., with a FLAG tag)

-

PROTAC of interest

-

AlphaLISA anti-GST Acceptor beads

-

AlphaLISA anti-FLAG Donor beads

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase at a fixed concentration.

-

Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions. Incubate at room temperature to allow for complex formation.

-

Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads under subdued light and incubate.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal. Plot the signal against the PROTAC concentration. A characteristic hook effect is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[6]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

-

PROTAC stock solution

-

Phosphate buffered saline (PBS)

-

LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

-

Compound Addition: Add the PROTAC solution to the donor wells.

-

Assay Assembly: Place the donor plate into the acceptor plate, which contains buffer.

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Visualizing Key Processes in PROTAC Design

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Triumvirate of Targeted Protein Degradation: A Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-acid) for Novel PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. The efficacy of these heterobifunctional molecules is intrinsically linked to the chemical linker that tethers the target-binding warhead to the E3 ligase-recruiting ligand. This technical guide delves into the core of novel PROTAC development, focusing on the strategic application of the branched linker, N-(Biotin-PEG4)-N-bis(PEG4-acid). This unique trivalent scaffold offers a gateway to creating next-generation PROTACs with enhanced potency and avidity, fundamentally altering the landscape of targeted protein degradation.

The Core Component: N-(Biotin-PEG4)-N-bis(PEG4-acid)

N-(Biotin-PEG4)-N-bis(PEG4-acid) is a chemically versatile, branched polyethylene (B3416737) glycol (PEG)-based linker. Its unique trifunctional structure, featuring a biotin (B1667282) moiety and two carboxylic acid groups, makes it an ideal building block for the synthesis of trivalent PROTACs.

Chemical Properties:

| Property | Value |

| Molecular Formula | C42H78N4O18S |

| Molecular Weight | 959.15 g/mol |

| CAS Number | 2112731-48-1 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Good in water, DMSO, DMF |

The terminal carboxylic acid groups can be readily activated to form stable amide bonds with amine-containing molecules, such as E3 ligase ligands and target protein binders.[1][2] The biotin handle provides a valuable tool for purification, detection, and various biophysical and cellular assays.

The Power of Three: Trivalent PROTACs

Traditional bivalent PROTACs consist of one warhead and one E3 ligase ligand. Trivalent PROTACs, enabled by branched linkers like N-(Biotin-PEG4)-N-bis(PEG4-acid), can incorporate two target-binding warheads and one E3 ligase ligand. This multivalent approach can significantly enhance the efficacy of protein degradation through the principles of avidity and cooperativity.[3][4]

Advantages of Trivalent PROTACs:

-

Increased Avidity: By binding to two sites on the target protein, trivalent PROTACs exhibit a much stronger overall binding affinity (avidity) than their bivalent counterparts.[3]

-

Enhanced Cooperativity: The simultaneous binding of the two warheads can induce conformational changes in the target protein that favor the formation of a stable and productive ternary complex with the E3 ligase.[4]

-

Improved Degradation Efficacy: The increased stability of the ternary complex leads to more efficient ubiquitination and subsequent degradation of the target protein, often at picomolar concentrations.[5][6]

-

Overcoming the Hook Effect: Trivalent PROTACs may mitigate the "hook effect," a phenomenon where the efficacy of bivalent PROTACs decreases at high concentrations due to the formation of non-productive binary complexes.[7][8]

Quantitative Performance of Trivalent PROTACs: The SIM1 Case Study

While specific quantitative data for a PROTAC utilizing N-(Biotin-PEG4)-N-bis(PEG4-acid) is not yet publicly available, the trivalent PROTAC, SIM1 , serves as an excellent case study to illustrate the potential of this strategy. SIM1 is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogenes like c-Myc.[5][6][9]

Degradation Performance of SIM1:

| Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| BRD2 | 0.033 | >95 | 22Rv1 |

| BRD4 | 0.076 | >95 | 22Rv1 |

Binding Affinity of SIM1:

| Binding Partner | Kd (nM) |

| BRD2 | 186 |

Data is representative of trivalent PROTAC performance and is based on the published data for SIM1.[9]

Experimental Protocols for Trivalent PROTAC Development

The development of a novel trivalent PROTAC requires a suite of robust experimental protocols to synthesize, characterize, and evaluate its performance.

Synthesis of a Trivalent PROTAC

The following is a generalized, step-by-step protocol for the synthesis of a trivalent PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-acid) as the core linker.

Step 1: Activation of N-(Biotin-PEG4)-N-bis(PEG4-acid)

-

Dissolve N-(Biotin-PEG4)-N-bis(PEG4-acid) in anhydrous DMF.

-

Add an activating agent such as HATU (2,4-equivalents) and an amine base like DIPEA (4 equivalents).

-

Stir the reaction at room temperature for 30 minutes to form the activated ester.

Step 2: Conjugation of the First Warhead

-

To the activated linker solution, add the first amine-containing target protein ligand (1 equivalent).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the singly-conjugated intermediate by preparative HPLC.

Step 3: Conjugation of the Second Warhead

-

Repeat the activation step with the purified intermediate.

-

Add the second amine-containing target protein ligand (1 equivalent).

-

Stir and monitor the reaction as before.

-

Purify the doubly-conjugated intermediate.

Step 4: Conjugation of the E3 Ligase Ligand

-

Activate the remaining carboxylic acid group on the doubly-conjugated intermediate.

-

Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) (1 equivalent).

-

Stir and monitor the reaction to completion.

-

Purify the final trivalent PROTAC by preparative HPLC and characterize by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a trivalent PROTAC.

Materials:

-

Cell line expressing the target protein

-

Trivalent PROTAC

-

DMSO (vehicle control)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the trivalent PROTAC (e.g., 0.1 pM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate.

-

-

Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Biophysical Assays for Ternary Complex Formation

Characterizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) is crucial for understanding the mechanism of action.

4.3.1. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon, koff) and affinity (KD).[10][11][12]

-

Protocol Outline:

-

Immobilize the biotinylated E3 ligase on a streptavidin-coated sensor chip.

-

Inject a series of concentrations of the trivalent PROTAC to measure the binary interaction.

-

Inject a pre-incubated mixture of the trivalent PROTAC and the target protein to measure the formation and stability of the ternary complex.

-

4.3.2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[3][13][14]

-

Protocol Outline:

-

Load the target protein into the sample cell.

-

Titrate the trivalent PROTAC into the sample cell and measure the heat changes.

-

In a separate experiment, titrate the trivalent PROTAC into a solution of the E3 ligase.

-

To measure ternary complex formation, titrate the target protein into a solution containing a pre-formed PROTAC-E3 ligase complex.

-

4.3.3. Bio-Layer Interferometry (BLI)

-

Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind, providing kinetic and affinity data.[15][16][17]

-

Protocol Outline:

-

Immobilize the biotinylated E3 ligase onto a streptavidin biosensor tip.

-

Dip the biosensor into solutions with varying concentrations of the trivalent PROTAC to measure the binary interaction.

-

Dip the biosensor into solutions containing a pre-incubated mixture of the trivalent PROTAC and the target protein to analyze ternary complex formation.

-

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is critical for its therapeutic potential.

4.4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[18][19][20]

-

Protocol Outline:

-

A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.

-

After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Papp).

-

4.4.2. Caco-2 Permeability Assay

-

Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[1][21][22]

-

Protocol Outline:

-

Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer.

-

The PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer.

-

The amount of PROTAC that crosses the monolayer to the other side is quantified by LC-MS/MS to determine the apparent permeability (Papp) in both directions and the efflux ratio.

-

Visualizing the Path to Degradation

Understanding the complex biological processes and experimental workflows is enhanced through clear visualizations.

Caption: Mechanism of action for a trivalent PROTAC.

Caption: Signaling pathway impacted by a BET-targeting trivalent PROTAC.

Caption: High-level experimental workflow for trivalent PROTAC development.

Conclusion

The development of trivalent PROTACs, facilitated by branched linkers such as N-(Biotin-PEG4)-N-bis(PEG4-acid), represents a significant advancement in the field of targeted protein degradation. By leveraging the principles of avidity and cooperativity, these next-generation degraders offer the potential for unprecedented potency and efficacy. This technical guide provides a comprehensive overview of the core concepts, quantitative data, and detailed experimental protocols necessary for researchers to embark on the design and development of novel trivalent PROTACs, ultimately paving the way for new therapeutic strategies against a wide range of diseases.

References

- 1. Caco-2 Permeability | Evotec [evotec.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. marinbio.com [marinbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. aragen.com [aragen.com]

- 13. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 15. biomod2016.gitlab.io [biomod2016.gitlab.io]

- 16. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]

- 17. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 19. enamine.net [enamine.net]

- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 21. enamine.net [enamine.net]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Unveiling the Proteome: A Technical Guide to the Applications of Biotin-PEG Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins is paramount. Biotin-PEG derivatives have emerged as indispensable tools in this pursuit, offering a powerful combination of high-affinity biotin-streptavidin interaction and the advantageous physicochemical properties of polyethylene (B3416737) glycol (PEG). The biotin (B1667282) moiety provides an exceptionally strong and specific handle for affinity purification, with a dissociation constant (Kd) in the femtomolar range, ensuring robust capture of target proteins even under stringent wash conditions.[1] The PEG linker, a hydrophilic and flexible spacer, enhances the water solubility of the biotinylated molecules, reduces non-specific binding, and minimizes steric hindrance, thereby improving the efficiency of subsequent analytical techniques such as mass spectrometry.[2] This technical guide provides an in-depth exploration of the core applications of biotin-PEG derivatives in proteomics, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to unravel the complexities of the proteome.

Core Applications in Proteomics

Biotin-PEG derivatives have found widespread use in a multitude of proteomic workflows, enabling researchers to probe various aspects of protein biology.

Cell Surface Proteomics

The cell surface proteome, or surfaceome, is a critical sub-proteome involved in cell-cell communication, signaling, and interaction with the extracellular environment, making it a rich source of biomarkers and therapeutic targets. Biotin-PEG derivatives, particularly those with charged or hydrophilic properties that render them membrane-impermeable, are instrumental in selectively labeling and enriching these surface proteins.

A common approach involves the use of amine-reactive biotin-PEG-NHS (N-hydroxysuccinimide) esters, which covalently bind to the primary amines of lysine (B10760008) residues and the N-termini of proteins exposed on the cell surface. The PEG spacer in these reagents is crucial for extending the biotin moiety beyond the glycocalyx, making it accessible for streptavidin binding.

Affinity Purification-Mass Spectrometry (AP-MS)

The extraordinary affinity of the biotin-streptavidin interaction forms the bedrock of numerous affinity purification strategies coupled with mass spectrometry. Biotin-PEGylated proteins, whether labeled on the cell surface, within a cell lysate, or in vitro, can be efficiently captured on streptavidin-conjugated solid supports, such as magnetic beads or agarose (B213101) resin. The high strength of this interaction allows for extensive washing steps to remove non-specifically bound proteins, leading to a highly enriched sample of the target proteins for subsequent identification and quantification by mass spectrometry.

Proximity Labeling for Protein-Protein Interaction (PPI) Studies

Understanding the intricate network of protein-protein interactions is fundamental to elucidating cellular processes. Proximity labeling techniques, such as BioID (biotin identification) and APEX (ascorbate peroxidase), have revolutionized the study of PPIs in their native cellular context.[3][4] These methods utilize an enzyme (a promiscuous biotin ligase in BioID or a peroxidase in APEX) fused to a protein of interest. When activated, the enzyme generates reactive biotin species that covalently label nearby proteins within a nanometer-scale radius. The resulting biotinylated proteins are then captured and identified by mass spectrometry, providing a snapshot of the protein's interaction network. Biotin-PEG derivatives can be incorporated into these workflows to enhance the efficiency of the biotinylation and subsequent purification steps.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing biotin-PEG derivatives in proteomics, providing a comparative overview of their performance.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M | [1] |

| Dissociation Rate Constant of Biotin-Streptavidin | 2.4 x 10⁻⁶ s⁻¹ |

| Experiment | Biotin-PEG Linker | Number of Identified Cysteine Residues | Reference |

| Cysteine Profiling (Enrichment after proteolysis) | DADPS | 4326 | [5] |

| Cysteine Profiling (Enrichment before proteolysis) | DADPS | 2795 | [5] |

| Cysteine Profiling (Enrichment after proteolysis) | AZO | 3500 (approx.) | [5] |

| Cysteine Profiling (Enrichment before proteolysis) | AZO | 2500 (approx.) | [5] |

| Cell Line | Treatment | Biotin-PEG Probe | Number of Enriched Proteins (log2(fold enrichment) ≥ 1) | Reference |

| A549 (EGFR-expressing) | 5 min EGF | Aryl-diazirine-biotin | 158 | [6] |

| A549 (EGFR-expressing) | 5 min EGF | Aryl-azide-biotin | 149 | [6] |

| A549 (EGFR-expressing) | 5 min EGF | Phenol-biotin | 87 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotin-PEG derivatives.

Protocol 1: Cell Surface Protein Biotinylation using NHS-PEG-Biotin

Materials:

-

Cells of interest grown in culture

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin or NHS-PEG12-Biotin)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer: 100 mM glycine (B1666218) in PBS

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-agarose or magnetic beads

Procedure:

-

Grow cells to the desired confluency in a culture dish.

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

-

Immediately before use, prepare a stock solution of the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF (e.g., 20 mM).

-

Dilute the NHS-PEG-Biotin stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.5-1 mg/mL).

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Aspirate the biotinylation solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

The lysate containing biotinylated cell surface proteins is now ready for affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer 1 (High salt): e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100

-

Wash Buffer 2 (Low salt): e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

-

Elution Buffer: e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer containing 2-mercaptoethanol (B42355) or DTT (for on-bead digestion, proceed to Protocol 3)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with cell lysis buffer.

-

Add the clarified cell lysate to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic stand or centrifugation.

-

Remove the supernatant (unbound fraction).

-

Wash the beads three times with Wash Buffer 1.

-

Wash the beads three times with Wash Buffer 2.

-

To elute the bound proteins, add the Elution Buffer and incubate for 5-10 minutes at room temperature.

-

Pellet the beads and collect the supernatant containing the purified biotinylated proteins.

-

Neutralize the eluate immediately with a suitable buffer if using a low pH elution buffer.

Protocol 3: On-Bead Digestion for Mass Spectrometry

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

-

Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

-

Trypsin solution (sequencing grade)

-

50 mM Ammonium Bicarbonate

-

Formic Acid

Procedure:

-

After the final wash step in the affinity purification protocol, resuspend the beads in Reduction Buffer.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature and add Alkylation Buffer.

-

Incubate in the dark at room temperature for 20 minutes.

-

Wash the beads three times with 50 mM Ammonium Bicarbonate.

-

Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg).

-

Incubate overnight at 37°C with shaking.

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

-

The peptide sample is now ready for desalting and analysis by mass spectrometry.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the complex processes involved in proteomics research.

Caption: General workflow for cell surface proteomics using biotin-PEG derivatives.

Caption: Workflow for proximity labeling (e.g., BioID) to identify protein-protein interactions.

References

- 1. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface | MDPI [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to N-(Biotin-PEG4)-N,N-bis(PEG4-acid): A Versatile Linker for Bioconjugation

This technical guide provides an in-depth overview of N-(Biotin-PEG4)-N,N-bis(PEG4-acid), a key reagent for researchers, scientists, and professionals involved in drug development and bioconjugation. We will cover its chemical properties, key applications, and provide a generalized experimental protocol for its use.

Core Properties and Identification

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a biotin (B1667282) moiety for specific binding interactions and two terminal carboxylic acid groups for covalent conjugation.[1] The hydrochloride salt of this compound is commonly available.

Chemical Abstracts Service (CAS) Number: 2112731-49-2 (for the hydrochloride salt)[1][2][3][4]

Physicochemical Data

A summary of the key quantitative data for N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₉ClN₄O₁₈S | [2] |

| Molecular Weight | 995.61 g/mol | [2][5] |

| Purity | ≥95% to >98% | [1][2][3][4] |

| Topological Polar Surface Area (TPSA) | 258.83 Ų | [2] |

| logP | 0.7008 | [2] |

| Hydrogen Bond Acceptors | 18 | [2] |

| Hydrogen Bond Donors | 5 | [2] |

| Rotatable Bonds | 50 | [2] |

Key Applications in Research and Drug Development

The primary application of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) is as a PEG linker in the development of antibody-drug conjugates (ADCs).[5][6] Its structure allows for the attachment of two molecules of interest, such as a cytotoxic drug, to a targeting antibody. The biotin group can be utilized for purification, detection, or to introduce another functionality.

The two terminal carboxylic acid groups can react with primary amines on biomolecules, such as the lysine (B10760008) residues on an antibody, to form stable amide bonds.[1][4][7] This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]

Generalized Experimental Protocol: Antibody Conjugation

The following is a generalized protocol for the conjugation of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) to an antibody. The precise conditions, including stoichiometry and buffer composition, should be optimized for each specific antibody and payload.

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Amine-containing payload (e.g., a cytotoxic drug)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in anhydrous DMSO.

-

Prepare stock solutions of EDC and HATU in anhydrous DMSO immediately before use.

-

Prepare a stock solution of the amine-containing payload in a compatible solvent.

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, add the desired molar excess of N-(Biotin-PEG4)-N,N-bis(PEG4-acid) to an appropriate volume of reaction buffer.

-

Add EDC and HATU to the linker solution to activate the carboxylic acid groups. The molar ratio of EDC/HATU to the linker is typically between 1:1 and 2:1.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Payload:

-

Add the desired molar equivalent of the amine-containing payload to the activated linker solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Conjugation to Antibody:

-

Add the activated linker-payload construct to the antibody solution. The molar ratio of the construct to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent, such as hydroxylamine, to stop the reaction by consuming any remaining active esters.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using a suitable method, such as size-exclusion chromatography, to remove unconjugated payload, linker, and other reaction components.

-

-

Characterization:

-

Characterize the final ADC to determine the DAR, purity, and functional activity.

-

Visualizing the Workflow

The following diagrams illustrate the general workflow for utilizing N-(Biotin-PEG4)-N,N-bis(PEG4-acid) in the preparation of an antibody-drug conjugate.

Caption: General workflow for ADC synthesis using N-(Biotin-PEG4)-N,N-bis(PEG4-acid).

Caption: Step-by-step experimental workflow for antibody conjugation.

Commercial Suppliers

N-(Biotin-PEG4)-N,N-bis(PEG4-acid) hydrochloride is available from several commercial suppliers, including:

-

ChemScene[2]

-

AxisPharm[1]

-

Precise PEG[3]

-

BroadPharm[4]

-

TargetMol[5]

-

MyBioSource[6]

-

MedchemExpress[7]

Researchers should consult the respective supplier websites for the most current information on purity, availability, and pricing. This product is intended for research and development purposes only.[3]

References

- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 2. chemscene.com [chemscene.com]

- 3. precisepeg.com [precisepeg.com]

- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 5. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]

- 6. mybiosource.com [mybiosource.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Biotinylation with N-(Biotin-PEG4)-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin enables a wide range of applications, including protein purification, detection, and immobilization. This document provides detailed application notes and a protocol for the biotinylation of proteins using the branched reagent N-(Biotin-PEG4)-N-bis(PEG4-acid). This reagent features a biotin moiety for detection and two terminal carboxylic acid groups for covalent attachment to primary amines on a target protein. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance.

Unlike biotin reagents activated with an N-hydroxysuccinimide (NHS) ester, N-(Biotin-PEG4)-N-bis(PEG4-acid) requires activation of its carboxyl groups to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability of the active intermediate in aqueous solutions.

Principle of the Reaction

The biotinylation of proteins using N-(Biotin-PEG4)-N-bis(PEG4-acid) is a two-step process. First, the carboxylic acid groups on the biotinylation reagent are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can react with primary amines on the target protein. To improve the efficiency and stability of the reaction, Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive Sulfo-NHS ester. This activated biotinylation reagent then readily reacts with primary amines on the protein to form stable amide bonds, covalently linking the biotin reagent to the protein.

Data Presentation

Table 1: Properties of N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt

| Property | Value | Reference |

| Chemical Formula | C42H78N4O18S | [1][2] |

| Molecular Weight | 959.16 g/mol | [1] |

| CAS Number | 2112731-49-2 | [1][2] |

| Purity | ≥95% | [1] |

| Storage | -20°C | [2] |

Table 2: Recommended Molar Excess of Reagents for Biotinylation

| Reagent | Molar Excess (Reagent:Protein) | Purpose |

| N-(Biotin-PEG4)-N-bis(PEG4-acid) | 20-50 fold | To achieve a sufficient degree of labeling. The optimal ratio should be determined empirically. |

| EDC | 2-10 fold molar excess over biotin reagent | To activate the carboxylic acid groups. |

| Sulfo-NHS | 2-5 fold molar excess over biotin reagent | To stabilize the active intermediate and improve reaction efficiency. |

Experimental Protocols

Materials and Reagents

-

Protein to be biotinylated (in an amine-free buffer, e.g., PBS, MES, or HEPES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting spin column or size-exclusion chromatography column

-

Spectrophotometer

Protocol for Protein Biotinylation

-

Prepare Protein Sample:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.

-

The protein concentration should ideally be between 1-10 mg/mL.

-

-

Prepare Reagent Stock Solutions:

-

N-(Biotin-PEG4)-N-bis(PEG4-acid): Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

-

EDC: Immediately before use, dissolve EDC in reaction buffer or ultrapure water to a concentration of 100 mM.

-

Sulfo-NHS: Immediately before use, dissolve Sulfo-NHS in reaction buffer or ultrapure water to a concentration of 100 mM.

-

Note: Do not prepare stock solutions of EDC and Sulfo-NHS for long-term storage as they are moisture-sensitive and will hydrolyze.

-

-

Biotinylation Reaction:

-

Add the desired molar excess of the N-(Biotin-PEG4)-N-bis(PEG4-acid) stock solution to the protein solution.

-

Immediately add the required molar excess of EDC and Sulfo-NHS stock solutions to the protein-biotin reagent mixture.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quench the Reaction:

-

Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent, and byproducts using a desalting spin column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. A cryoprotectant such as glycerol (B35011) may be added.

-

Visualizations

Caption: Experimental workflow for protein biotinylation.

Caption: Reaction mechanism of two-step biotinylation.

References

Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-acid) in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the trifunctional PROTAC linker, N-(Biotin-PEG4)-N-bis(PEG4-acid), in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This versatile linker incorporates a biotin (B1667282) moiety for downstream applications, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and facilitate optimal ternary complex formation, and two carboxylic acid groups for sequential conjugation to an E3 ligase ligand and a Protein of Interest (POI) ligand.

Introduction to N-(Biotin-PEG4)-N-bis(PEG4-acid) in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.

N-(Biotin-PEG4)-N-bis(PEG4-acid) offers several advantages in PROTAC design:

-

Bifunctional Reactivity : The two carboxylic acid groups allow for the sequential and controlled conjugation of two different amine-containing ligands.

-

Enhanced Solubility : The hydrophilic PEG chains improve the aqueous solubility of the final PROTAC, a common challenge in PROTAC development.

-

Optimal Flexibility : The PEG spacer provides rotational freedom, which can be crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

-

Biotin Handle for Functional Assays : The biotin moiety serves as a versatile tag for various biochemical and cellular assays, including target engagement studies, pull-down assays, and proximity-dependent biotinylation (BioID) to identify protein-protein interactions.

PROTAC Synthesis Strategy using N-(Biotin-PEG4)-N-bis(PEG4-acid)

The synthesis of a PROTAC using a dicarboxylic acid linker requires a strategic approach involving orthogonal protecting groups to ensure the selective and sequential coupling of the POI and E3 ligase ligands. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a VHL-based BCR-ABL PROTAC

This protocol describes the synthesis of a PROTAC targeting the BCR-ABL fusion protein for degradation by recruiting the VHL E3 ligase. An orthogonal protection strategy is employed, where one of the carboxylic acid groups of the linker is protected (e.g., as a t-butyl ester) to allow for sequential amide coupling.

Materials:

-

N-(Biotin-PEG4)-N-(PEG4-acid)-N-(PEG4-t-butyl ester)

-

Amine-functionalized VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

-

Amine-functionalized BCR-ABL inhibitor (e.g., an analog of Dasatinib or Asciminib with a primary amine handle)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

-

Preparative HPLC system

Procedure:

Step 1: Coupling of the VHL Ligand to the Linker

-

Dissolve the amine-functionalized VHL ligand (1.0 eq) and N-(Biotin-PEG4)-N-(PEG4-acid)-N-(PEG4-t-butyl ester) (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours, or until LC-MS analysis indicates completion of the reaction.

-